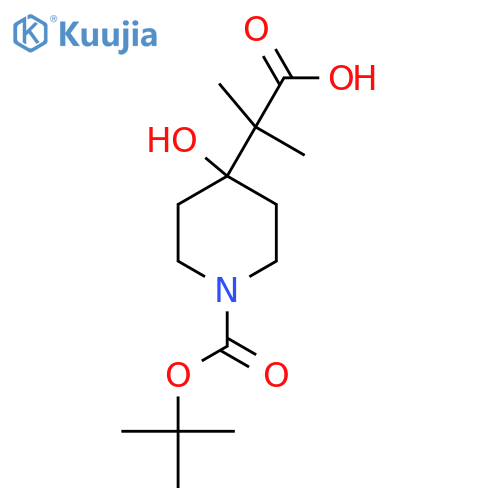

Cas no 1251032-53-7 (2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid)

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)-2-methylpropanoic acid

- 2-(1-Boc-4-hydroxypiperidin-4-yl)-2-methylpropanoic acid

- CID 105525265

- 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-α,α-dimethyl-

- 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid

-

- インチ: 1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4,5)10(16)17/h19H,6-9H2,1-5H3,(H,16,17)

- InChIKey: NUJXHFXAZXQBFA-UHFFFAOYSA-N

- ほほえんだ: OC1(CCN(C(=O)OC(C)(C)C)CC1)C(C(=O)O)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 389

- トポロジー分子極性表面積: 87.1

じっけんとくせい

- 密度みつど: 1.192±0.06 g/cm3(Predicted)

- ふってん: 426.0±30.0 °C(Predicted)

- 酸性度係数(pKa): 4.75±0.10(Predicted)

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1071475-0.5g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid |

1251032-53-7 | 95% | 0.5g |

$419.0 | 2023-10-28 | |

| Enamine | EN300-1071475-2.5g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid |

1251032-53-7 | 95% | 2.5g |

$863.0 | 2023-10-28 | |

| Enamine | EN300-1071475-10.0g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid |

1251032-53-7 | 95% | 10g |

$2492.0 | 2023-06-10 | |

| Aaron | AR0220S1-2.5g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid |

1251032-53-7 | 95% | 2.5g |

$1295.00 | 2025-02-14 | |

| Aaron | AR0220S1-10g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid |

1251032-53-7 | 95% | 10g |

$3452.00 | 2023-12-16 | |

| 1PlusChem | 1P0220JP-100mg |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid |

1251032-53-7 | 95% | 100mg |

$285.00 | 2024-07-10 | |

| 1PlusChem | 1P0220JP-5g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid |

1251032-53-7 | 95% | 5g |

$1800.00 | 2024-07-10 | |

| Enamine | EN300-1071475-1g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid |

1251032-53-7 | 95% | 1g |

$538.0 | 2023-10-28 | |

| 1PlusChem | 1P0220JP-1g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid |

1251032-53-7 | 95% | 1g |

$727.00 | 2024-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301789-5g |

2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid |

1251032-53-7 | 98% | 5g |

¥37962.00 | 2024-08-09 |

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acidに関する追加情報

Compound CAS No. 1251032-53-7: 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic Acid

The compound with CAS No. 1251032-53-7, known as 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid, is a complex organic molecule with significant potential in various fields of research and application. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, along with a 2-methylpropanoic acid moiety. The combination of these functional groups makes it a versatile molecule for exploring chemical reactivity, biological activity, and material science applications.

Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) groups in protecting amino functionalities during organic synthesis. The presence of the Boc group in this compound not only stabilizes the piperidine ring but also facilitates further chemical modifications. Researchers have demonstrated that the Boc group can be selectively removed under specific conditions, enabling the formation of reactive intermediates for drug discovery and polymer synthesis.

The piperidine ring in this compound is a key structural element, contributing to its stability and reactivity. Piperidine derivatives are widely studied due to their ability to form hydrogen bonds and participate in various non-covalent interactions. In this case, the hydroxyl group attached to the piperidine ring introduces additional complexity, allowing for potential interactions with biological systems. Recent findings suggest that such hydroxypiperidine derivatives may exhibit anti-inflammatory or neuroprotective properties, making them valuable candidates for pharmaceutical research.

The 2-methylpropanoic acid moiety adds another layer of functionality to this compound. Propanoic acid derivatives are known for their role in lipid metabolism and their ability to serve as precursors for bioactive molecules. The methyl substitution further enhances the molecule's lipophilicity, which could be advantageous in drug design where membrane permeability is critical.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that showcase advanced organic chemistry techniques. The synthesis typically begins with the formation of the piperidine ring followed by sequential introduction of the Boc group and the propanoic acid moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both analytical studies and practical applications.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's molecular interactions. Studies using molecular docking simulations have revealed potential binding affinities to various protein targets, suggesting its role as a lead compound in drug discovery programs. Additionally, its structural features make it a promising candidate for exploring enzyme inhibition mechanisms and receptor binding studies.

In terms of applications, this compound has shown promise in materials science as well. Its ability to form self-assembled monolayers and its compatibility with polymerization techniques make it a candidate for developing advanced materials with tailored properties. Researchers are actively investigating its potential use in creating biocompatible coatings and stimuli-responsive polymers.

Moreover, the environmental impact of synthesizing such compounds has become a focal point in recent research. Scientists are exploring greener synthesis routes that minimize waste and reduce energy consumption while maintaining product quality. This shift towards sustainable chemistry aligns with global efforts to promote eco-friendly practices in chemical manufacturing.

In conclusion, CAS No. 1251032-53-7 represents a multifaceted compound with diverse applications across chemistry, biology, and materials science. Its unique structure, functional groups, and synthetic accessibility make it an invaluable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.

1251032-53-7 (2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid) 関連製品

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)

- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)

- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)

- 79538-03-7(2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)